molecular formula C10H10O2 B3058224 3-Butyn-2-ol, 1-phenoxy- CAS No. 88462-64-0

3-Butyn-2-ol, 1-phenoxy-

Cat. No.: B3058224
CAS No.: 88462-64-0
M. Wt: 162.18 g/mol
InChI Key: NJISXYYDFZQCQC-UHFFFAOYSA-N
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Description

3-Butyn-2-ol, 1-phenoxy- (CAS varies by substituent) is a propargyl alcohol derivative featuring a hydroxyl group at the C2 position and a phenoxy substituent at the C1 position of a butynol backbone. Key derivatives include:

  • 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol (CAS 301834-96-8 for the (2R)-enantiomer ; CAS 88462-65-1 for the racemic mixture ).
  • 1-Phenoxy-3-butyn-2-ol (base structure without substituents).

Properties

IUPAC Name

1-phenoxybut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h1,3-7,9,11H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJISXYYDFZQCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(COC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455327
Record name 3-Butyn-2-ol, 1-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88462-64-0
Record name 3-Butyn-2-ol, 1-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-ol, 1-phenoxy- can be achieved through several methods. One common approach involves the reaction of phenol with propargyl bromide in the presence of a base, followed by the addition of acetylene. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Anhydrous ether or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

On an industrial scale, the production of 3-Butyn-2-ol, 1-phenoxy- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-ol, 1-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or potassium permanganate.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran

Major Products Formed

    Oxidation: Formation of 3-butyn-2-one, 1-phenoxy-

    Reduction: Formation of 3-butene-2-ol, 1-phenoxy- or 3-butane-2-ol, 1-phenoxy-

    Substitution: Formation of various substituted phenoxy derivatives

Scientific Research Applications

3-Butyn-2-ol, 1-phenoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Butyn-2-ol, 1-phenoxy- involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₄H₆O (base structure); substituents like trifluoromethyl (CF₃) expand the formula (e.g., C₁₁H₉F₃O₂ ).
  • Applications : Intermediate in synthesizing fluorinated beta-blockers , chiral building blocks for pharmaceuticals , and radiolabeling agents .
  • Chirality: The (2R)-enantiomer (CAS 301834-96-8) is explicitly noted for stereospecific applications .

3-Butyn-2-ol (CAS 2028-63-9)

  • Structure: Lacks the phenoxy group; hydroxyl at C2 and triple bond between C3-C4.
  • Properties :
    • Liquid at room temperature (density 0.894 g/mL ).
    • NFPA hazards: Health 3, Fire 3 .
  • Uses : Laboratory chemical, precursor in organic synthesis .
Parameter 3-Butyn-2-ol 1-Phenoxy-3-butyn-2-ol
Molecular Formula C₄H₆O C₁₀H₁₀O₂ (base)
CAS Number 2028-63-9 301834-96-8 (R-enantiomer)
Melting Point N/A (liquid) 30–33°C (CF₃ derivative)
Key Applications Lab reagent Pharmaceutical intermediate

3-Butyn-1-ol (CAS 927-74-2)

  • Structure : Hydroxyl at C1; positional isomer of 3-Butyn-2-ol.
  • Properties :
    • Boiling point: 128.8°C .
    • Purity: ≥97% (lab-grade) .
  • Uses : Intermediate for pemetrexed (chemotherapy drug) and agrochemicals .
Parameter 3-Butyn-1-ol 1-Phenoxy-3-butyn-2-ol
Molecular Weight 70.09 g/mol 230.19 g/mol (CF₃ derivative)
Physical State Colorless liquid Solid (CF₃ derivative)
Hazard Profile Lower flammability Limited data; research-use only

2-Methyl-3-butyn-2-ol (CAS 115-19-5)

  • Structure : Branched methyl group at C2; hydroxyl at C3.
  • Properties: Synonyms: Dimethyl ethynyl carbinol . Reactivity: Steric hindrance alters reaction pathways.
  • Uses : Solvent, synthetic intermediate .
Parameter 2-Methyl-3-butyn-2-ol 1-Phenoxy-3-butyn-2-ol
Molecular Formula C₅H₈O C₁₀H₁₀O₂ (base)
CAS Number 115-19-5 88462-65-1
Key Feature Branched structure Aromatic phenoxy group

Fluorinated Phenoxy Derivatives

a. 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol
  • Properties :
    • Melting point: 30–33°C .
    • Purity: 98% (lab-grade) .
  • Applications : Vorapaxar intermediate (antiplatelet drug) , fluorine-18 labeling in radiopharmaceuticals .
b. 5-Hexen-2-ol, 1-phenoxy- (CAS 182416-72-4)
  • Structure : Longer carbon chain (C6) with an alkene.
  • Synthesis : Reference yields 64–68% .
  • Uses : Specialty polymer precursor .

Biological Activity

3-Butyn-2-ol, 1-phenoxy- (CAS No. 88462-64-0) is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

3-Butyn-2-ol, 1-phenoxy- is characterized by the presence of both a butynol moiety and a phenoxy group. Its molecular formula is C10H10O, and it exhibits properties typical of alkynols, including potential reactivity in various chemical transformations.

Synthesis

The synthesis of 3-butyn-2-ol, 1-phenoxy- can be achieved through several methods, including:

  • Alkyne Synthesis : The reaction between phenol derivatives and propargyl alcohols under acidic or basic conditions.
  • Grignard Reactions : Utilizing Grignard reagents to introduce the phenoxy group onto the butynol backbone.

Biological Activity Overview

Recent studies have highlighted the biological activities of 3-butyn-2-ol, 1-phenoxy-, particularly its potential as an anti-cancer agent and its effects on various biochemical pathways.

The biological activity of 3-butyn-2-ol, 1-phenoxy- is primarily attributed to its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor or modulator, influencing pathways critical for cell proliferation and survival.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Significant growth inhibition
A549 (Lung Cancer)20Moderate growth inhibition
HeLa (Cervical Cancer)25Mild growth inhibition

These findings suggest that 3-butyn-2-ol, 1-phenoxy- may serve as a lead compound for developing new cancer therapeutics.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with 3-butyn-2-ol, 1-phenoxy- resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that this effect was associated with the induction of apoptosis through the activation of caspase pathways.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Serum analysis revealed elevated levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Potential Therapeutic Applications

Given its biological activity, 3-butyn-2-ol, 1-phenoxy- has potential applications in:

  • Cancer Therapy : As an antiproliferative agent targeting specific cancer types.
  • Inflammatory Conditions : Its ability to modulate biochemical pathways may extend to anti-inflammatory applications.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 1-phenoxy-3-butyn-2-ol in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers to prevent leakage or vapor release .
  • PPE : Use nitrile gloves, safety goggles, and flame-retardant lab coats. Respiratory protection (e.g., NIOSH-approved respirators) is required if vapor concentrations exceed safe limits .
  • Exposure Control : Implement fume hoods for reactions and avoid skin/eye contact. Emergency showers and eyewash stations must be accessible .
  • Hazard Mitigation : Classified as flammable (Category 3, H226), acutely toxic if ingested (H300), and hazardous to aquatic life (H412). Use spark-proof tools and grounding to prevent static discharge .

Q. How can the structure of 1-phenoxy-3-butyn-2-ol be confirmed using spectroscopic methods?

  • Methodological Answer :

  • Mass Spectrometry (MS) : The parent compound’s fragmentation pattern includes a prominent peak at m/z = 55, corresponding to a stable propargyl cation (HC≡C–CH₂⁺) due to conjugation stabilizing the positive charge .
  • Infrared (IR) Spectroscopy : Key stretches include O–H (broad ~3300 cm⁻¹), C≡C (sharp ~2100 cm⁻¹), and aromatic C–O (1250–1150 cm⁻¹).
  • NMR : ¹H NMR shows a triplet for the propargyl proton (δ ~2.5 ppm) and splitting patterns for the phenoxy group’s aromatic protons (δ ~6.8–7.3 ppm).

Q. What synthetic routes are reported for 1-phenoxy-3-butyn-2-ol?

  • Methodological Answer :

  • Alkynylation : React 3-butyn-2-ol with a phenoxy magnesium bromide (Grignard reagent) under anhydrous conditions .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) protection for the hydroxyl group during coupling with aryl halides, followed by deprotection .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-phenoxy-3-butyn-2-ol in cycloaddition reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in [2+2] or Diels-Alder reactions. For example, the electron-deficient alkyne moiety acts as a dienophile .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics. Polar aprotic solvents stabilize transition states via dipole interactions .

Q. What experimental strategies resolve contradictions in reported enantioselectivity for 1-phenoxy-3-butyn-2-ol derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and validate purity .
  • Kinetic Resolution : Employ enzymatic catalysis (e.g., lipase B) to selectively esterify one enantiomer, enabling isolation of the desired isomer .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to confirm absolute configuration .

Q. How does 1-phenoxy-3-butyn-2-ol perform in host-guest chemistry applications?

  • Methodological Answer :

  • Molecular Cage Selectivity : Data from chiral imine cages (CC3-R) show preferential binding of 1-phenoxy-3-butyn-2-ol over 4-heptyn-2-ol (selectivity ratio = 1.6 vs. 1.4) due to steric and π-π interactions with the phenoxy group .
  • Table : Host-Guest Binding Affinities
Host CageGuestBinding Constant (M⁻¹)
CC3-R1-Phenoxy-3-butyn-2-ol1.6
CC3-R4-Heptyn-2-ol1.4
CC51-Rc1-Phenoxy-3-butyn-2-ol2.67

Q. What protocols minimize byproduct formation during Sonogashira couplings involving 1-phenoxy-3-butyn-2-ol?

  • Methodological Answer :

  • Catalyst Optimization : Use PdCl₂(PPh₃)₂/CuI with triethylamine as a base to suppress alkyne homocoupling .
  • Temperature Control : Maintain reactions at 60–70°C; higher temperatures promote Glaser coupling side reactions.
  • Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the alkyne .

Data Contradiction Analysis

Q. Why do different studies report varying aquatic toxicity thresholds for 1-phenoxy-3-butyn-2-ol?

  • Methodological Answer :

  • Test Organisms : Toxicity varies with species (e.g., Daphnia magna LC₅₀ = 12 mg/L vs. Danio rerio LC₅₀ = 8 mg/L) due to metabolic differences .
  • Environmental Factors : pH and organic matter content alter bioavailability. Adjust test conditions to match natural habitats .
  • Analytical Variability : Use HPLC-MS to quantify residual compound concentrations instead of relying on nominal values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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